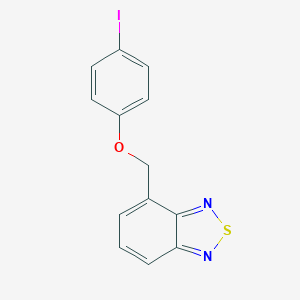![molecular formula C14H15Cl2N5OS B299536 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B299536.png)
3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine, also known as DPTA, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent.
Applications De Recherche Scientifique
3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine has been studied for its potential as a pharmacological agent in various scientific research applications. It has been shown to have anti-inflammatory and anti-cancer properties, as well as potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine has been shown to increase the levels of certain neurotransmitters in the brain, suggesting its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine in lab experiments is its relatively low toxicity compared to other pharmacological agents. However, its limited solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine. One potential area of research is the development of more efficient synthesis methods for 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine and its potential use in the treatment of various diseases. The exploration of 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine's effects on the microbiome and its potential use as a probiotic is another area of interest. Finally, the development of 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine-based drug delivery systems could lead to more effective treatments for various diseases.
In conclusion, 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a chemical compound with significant potential as a pharmacological agent. Its anti-inflammatory, anti-cancer, and potential neuroprotective properties make it a promising area of research for the development of new treatments for various diseases. Further studies are needed to fully understand the mechanism of action of 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine and its potential applications in medicine.
Méthodes De Synthèse
The synthesis of 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine involves the reaction of 2,4-dichlorophenylhydrazine with 2-oxo-2-(1-pyrrolidinyl)ethyl methanesulfonate in the presence of sodium bicarbonate. The product is then treated with triethylorthoformate and acetic anhydride to obtain the final 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine compound.
Propriétés
Formule moléculaire |
C14H15Cl2N5OS |
|---|---|
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C14H15Cl2N5OS/c15-9-3-4-10(11(16)7-9)13-18-19-14(21(13)17)23-8-12(22)20-5-1-2-6-20/h3-4,7H,1-2,5-6,8,17H2 |
Clé InChI |
AJGLUXVBMWJNAF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
C1CCN(C1)C(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B299453.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B299457.png)


![3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299462.png)
![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)
![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)

![3-phenyl-2-[4-(1-pyrrolidinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B299470.png)
![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)
![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
![N-(tert-butyl)-2-[(3-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B299475.png)